BMS-593214

Description

Structure

3D Structure

Propriétés

Numéro CAS |

1004551-40-9 |

|---|---|

Formule moléculaire |

C31H27N3O4 |

Poids moléculaire |

505.6 g/mol |

Nom IUPAC |

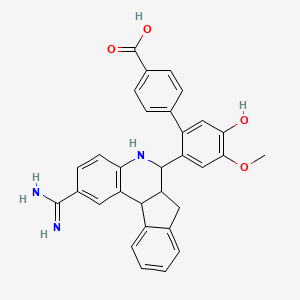

4-[2-[(6R,6aR,11bR)-2-carbamimidoyl-6,6a,7,11b-tetrahydro-5H-indeno[2,1-c]quinolin-6-yl]-5-hydroxy-4-methoxyphenyl]benzoic acid |

InChI |

InChI=1S/C31H27N3O4/c1-38-27-15-22(21(14-26(27)35)16-6-8-17(9-7-16)31(36)37)29-24-12-18-4-2-3-5-20(18)28(24)23-13-19(30(32)33)10-11-25(23)34-29/h2-11,13-15,24,28-29,34-35H,12H2,1H3,(H3,32,33)(H,36,37)/t24-,28-,29+/m1/s1 |

Clé InChI |

UZOHOGNUODEPEP-USOMCTOXSA-N |

SMILES isomérique |

COC1=C(C=C(C(=C1)[C@H]2[C@@H]3CC4=CC=CC=C4[C@@H]3C5=C(N2)C=CC(=C5)C(=N)N)C6=CC=C(C=C6)C(=O)O)O |

SMILES canonique |

COC1=C(C=C(C(=C1)C2C3CC4=CC=CC=C4C3C5=C(N2)C=CC(=C5)C(=N)N)C6=CC=C(C=C6)C(=O)O)O |

Apparence |

white solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO, not in water |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

BMS593214; BMS 593214; BMS-593214. |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of BMS-536924, a Dual IGF-1R/IR Kinase Inhibitor

A Note on Compound Identification: The initial query for "BMS-593214" consistently identifies this compound in scientific literature as a Factor VIIa inhibitor, a component of the blood coagulation cascade. This mechanism is distinct from Insulin-like Growth factor 1 Receptor (IGF-1R) and Insulin Receptor (IR) inhibition. It is highly probable that the query intended to investigate a different Bristol Myers Squibb (BMS) compound. This guide will focus on BMS-536924 , a well-documented, potent, orally active, and ATP-competitive dual inhibitor of the IGF-1R and IR kinases, which aligns with the core scientific interest of the original request.

Executive Summary

BMS-536924 is a small molecule inhibitor targeting the tyrosine kinase activity of both the Insulin-like Growth Factor-1 Receptor (IGF-1R) and the Insulin Receptor (IR).[1] These receptors are critical components of signaling pathways that regulate cellular proliferation, survival, differentiation, and metabolism. Overexpression and hyperactivity of the IGF-1R/IR signaling axis are implicated in the pathogenesis and progression of numerous cancers. BMS-536924 competitively binds to the ATP-binding pocket of the kinase domain of both receptors, inhibiting their autophosphorylation and subsequent activation of downstream signaling cascades, primarily the PI3K/Akt/mTOR and Ras/Raf/MAPK pathways.[2][3] This blockade leads to the inhibition of tumor cell proliferation, induction of apoptosis, and cell cycle arrest, demonstrating significant anti-neoplastic activity in preclinical models.[2][4]

Core Mechanism of Action

BMS-536924 functions as a dual, ATP-competitive inhibitor of IGF-1R and IR.[5]

-

Target Binding: The compound directly competes with endogenous ATP for binding to the catalytic kinase domain of both IGF-1R and IR. This prevents the transfer of the gamma-phosphate from ATP to tyrosine residues on the receptor and its substrates.

-

Inhibition of Autophosphorylation: Ligand binding (e.g., IGF-1, IGF-2, or Insulin) normally induces a conformational change in the receptor, leading to the autophosphorylation of key tyrosine residues within the activation loop of the kinase domain. BMS-536924 prevents this crucial first step of receptor activation.[2]

-

Blockade of Downstream Signaling: By inhibiting receptor phosphorylation, BMS-536924 prevents the recruitment and phosphorylation of immediate downstream substrates, such as Insulin Receptor Substrate (IRS) proteins. This, in turn, blocks the activation of two major signaling pathways:

-

PI3K/Akt/mTOR Pathway: This pathway is critical for cell survival, proliferation, and growth. Inhibition by BMS-536924 leads to decreased phosphorylation of Akt and its downstream targets, promoting apoptosis and inhibiting proliferation.[1][2]

-

Ras/Raf/MEK/ERK (MAPK) Pathway: This pathway is primarily involved in mitogenesis and cell differentiation. BMS-536924 attenuates the activation of this cascade, contributing to its anti-proliferative effects.[2]

-

-

Cellular Outcomes: The net effect of this signaling blockade is a potent anti-tumor response, characterized by:

-

Inhibition of Proliferation: A halt in the uncontrolled cell division characteristic of cancer.[1]

-

Induction of Apoptosis: Activation of programmed cell death, evidenced by markers like cleaved PARP and cleaved caspase-3.[5]

-

G1 Phase Cell Cycle Arrest: A decrease in the proportion of cells in the S-phase of the cell cycle.[1]

-

Quantitative Data: In Vitro Activity

The inhibitory activity of BMS-536924 has been quantified across various enzymatic and cellular assays.

Table 1: Enzymatic Inhibition

| Target Kinase | Assay Type | IC50 / Ki | Reference(s) |

| IGF-1R | Cell-free Kinase Assay | 100 nM | [1] |

| IR | Cell-free Kinase Assay | 73 nM | [1] |

| FAK | Cell-free Kinase Assay | 150 nM | [1][5] |

| Lck | Cell-free Kinase Assay | 341 nM | [1][5] |

| MEK | Cell-free Kinase Assay | Modest Activity | [5] |

Table 2: Cellular Proliferation Inhibition

| Cell Line | Cancer Type | IC50 | Reference(s) |

| CD8-IGF-IR-MCF10A | Breast (Engineered) | 0.48 µM | [1] |

| HL-60 | Acute Myeloid Leukemia | 340 nM (Colony Formation) | [2] |

| U937 | Acute Myeloid Leukemia | <80 nM (Colony Formation) | [2] |

| MCF-7 | Breast Cancer | 500 nM (Colony Formation) | [2] |

| Sarcoma/Neuroblastoma Panel | Various | Wide range, cutoff for sensitivity at 0.35 µM | [3] |

Signaling and Experimental Workflow Diagrams

Diagram 1: IGF-1R/IR Signaling Pathway and Inhibition by BMS-536924

Caption: Mechanism of BMS-536924 action on the IGF-1R/IR signaling cascade.

Diagram 2: Experimental Workflow for Assessing Cellular Proliferation

Caption: General workflow for determining IC50 values of BMS-536924.

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to characterize the mechanism of action of BMS-536924.

In Vitro Kinase Assay

-

Objective: To determine the direct inhibitory effect of BMS-536924 on the enzymatic activity of purified IGF-1R and IR kinases.

-

Methodology:

-

Recombinant human IGF-1R or IR kinase domain is incubated in a reaction buffer containing a specific peptide substrate and ATP.

-

BMS-536924 is added at varying concentrations.

-

The reaction is initiated by the addition of ATP (often radiolabeled, e.g., [γ-³³P]ATP).

-

After a defined incubation period at a controlled temperature (e.g., 30°C), the reaction is stopped.

-

The amount of phosphorylated substrate is quantified. This can be done by capturing the substrate on a filter membrane and measuring incorporated radioactivity using a scintillation counter, or via fluorescence-based methods.

-

IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Cellular Proliferation Assay ([³H]Thymidine Incorporation)

-

Objective: To measure the effect of BMS-536924 on the proliferation of cancer cell lines.[5]

-

Methodology:

-

Cells are seeded at an optimal density in 96-well microtiter plates and allowed to adhere overnight.

-

The culture medium is replaced with fresh medium containing serial dilutions of BMS-536924 or a vehicle control (e.g., DMSO).

-

Plates are incubated for a period of 72 hours.

-

For the final 3-4 hours of incubation, cells are pulsed with [³H]thymidine. Actively dividing cells will incorporate the radiolabeled thymidine into their newly synthesized DNA.

-

Cells are then harvested onto glass fiber filter mats using a cell harvester.

-

The amount of incorporated radioactivity is measured using a liquid scintillation counter.

-

IC₅₀ values are determined by comparing the counts per minute (CPM) in treated wells to control wells.

-

Western Blot Analysis for Signaling Pathway Modulation

-

Objective: To visualize the effect of BMS-536924 on the phosphorylation status of IGF-1R/IR and downstream signaling proteins like Akt and ERK.[2][4]

-

Methodology:

-

Cancer cells are cultured to sub-confluency and may be serum-starved to reduce basal signaling activity.

-

Cells are pre-treated with various concentrations of BMS-536924 for a specified duration (e.g., 2-6 hours).

-

Signaling is stimulated by adding a ligand (e.g., 30 ng/mL IGF-1 or 3 µg/mL insulin) for a short period (e.g., 15-30 minutes).[4]

-

Cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Total protein concentration is determined using a BCA or Bradford assay.

-

Equal amounts of protein from each sample are separated by size via SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

-

The membrane is blocked (e.g., with 5% non-fat milk or BSA) and then incubated with primary antibodies specific for phosphorylated forms of the target proteins (e.g., p-IGF-1R, p-Akt) and total forms of these proteins. An antibody for a housekeeping protein (e.g., β-actin) is used as a loading control.

-

The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. The intensity of the bands indicates the level of protein phosphorylation.

-

In Vivo Tumor Xenograft Study

-

Objective: To evaluate the anti-tumor efficacy of orally administered BMS-536924 in an animal model.[5]

-

Methodology:

-

Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously injected with a suspension of human tumor cells.

-

Tumors are allowed to grow to a palpable, measurable size (e.g., 50-100 mm³).

-

Mice are randomized into treatment and control groups.

-

BMS-536924 is formulated in an appropriate vehicle (e.g., PEG400/water) and administered orally (p.o.) once or twice daily at specified doses (e.g., 50-100 mg/kg).[5] The control group receives the vehicle alone.

-

Tumor volume and body weight are measured regularly (e.g., 2-3 times per week). Tumor volume is often calculated using the formula: (Length × Width²)/2.

-

At the end of the study, tumor growth inhibition (TGI) is calculated. Tumors may also be excised for further analysis, such as immunohistochemistry to assess apoptosis (e.g., TUNEL staining) or proliferation (e.g., Ki-67 staining).[4]

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Expression of Insulin Receptor Isoform A and Insulin-Like Growth Factor-1 Receptor in Human Acute Myeloid Leukemia: Effect of the dual receptor inhibitor BMS-536924 in Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Mechanisms of Differential Sensitivity to an Insulin-like Growth Factor-1 Receptor Inhibitor (BMS-536924) and Rationale for Combining with EGFR/HER2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BMS-536924, an ATP-competitive IGF-1R/IR inhibitor, decreases viability and migration of temozolomide-resistant glioma cells in vitro and suppresses tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

BMS-593214: A Potent and Selective Factor VIIa Inhibitor for Antithrombotic Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

BMS-593214 is a potent, selective, and orally bioavailable small molecule inhibitor of Factor VIIa (FVIIa), a key serine protease that initiates the extrinsic pathway of the blood coagulation cascade. By directly targeting the active site of FVIIa, this compound effectively blocks the conversion of Factor X to Factor Xa, thereby preventing thrombin generation and subsequent fibrin clot formation. This technical guide provides a comprehensive overview of the preclinical data on this compound, including its mechanism of action, in vitro and in vivo pharmacology, and detailed experimental methodologies. The information presented herein is intended to support further research and development of FVIIa inhibitors as a promising class of antithrombotic agents.

Introduction to Factor VIIa and the Extrinsic Coagulation Pathway

The coagulation cascade is a complex series of enzymatic reactions that culminates in the formation of a stable fibrin clot to prevent excessive blood loss following vascular injury. The cascade is traditionally divided into the intrinsic and extrinsic pathways, which converge at the activation of Factor X. The extrinsic pathway is initiated by the exposure of tissue factor (TF) at the site of injury, which then binds to and activates FVII to its active form, FVIIa. The TF/FVIIa complex is the primary initiator of coagulation in vivo and is responsible for the initial burst of thrombin generation.

Due to its central role in initiating thrombosis, FVIIa has emerged as a compelling target for the development of novel anticoagulants. Selective inhibition of FVIIa offers the potential for a targeted antithrombotic effect with a potentially wider therapeutic window and a reduced risk of bleeding complications compared to broader-spectrum anticoagulants.

This compound: Mechanism of Action and In Vitro Pharmacology

This compound is an active-site directed inhibitor of FVIIa.[1] It exhibits a direct, competitive inhibition of human FVIIa in the hydrolysis of a tripeptide substrate.[1] However, in the more physiologically relevant assay of Factor X activation by the TF/FVIIa complex, this compound acts as a noncompetitive inhibitor.[1]

Quantitative In Vitro Data

The following table summarizes the key in vitro inhibitory activities of this compound.

| Parameter | Value | Species | Assay Condition | Reference |

| Ki (FVIIa) | 5 nM | Human | Hydrolysis of tripeptide substrate | [1] |

| Ki (TF/FVIIa) | 9.3 nM | Human | Activation of Factor X | [1] |

Signaling Pathway of Extrinsic Coagulation and Inhibition by this compound

Caption: Extrinsic coagulation pathway and the inhibitory action of this compound.

In Vivo Pharmacology and Efficacy

This compound has demonstrated significant antithrombotic efficacy in preclinical animal models of both arterial and venous thrombosis.[1]

Quantitative In Vivo Data

The following table summarizes the in vivo efficacy of this compound in rabbit models of thrombosis.

| Thrombosis Model | Parameter | Value (mg/kg, IV) | Reference |

| Electrically-induced Carotid Arterial Thrombosis (Prevention) | ED50 | 1.1 | [1] |

| Electrically-induced Carotid Arterial Thrombosis (Treatment) | ED50 | 3.1 | [1] |

| Thread-induced Vena Cava Venous Thrombosis (Prevention) | ED50 | 2.1 | [1] |

| Thread-induced Vena Cava Venous Thrombosis (Treatment) | ED50 | 2.9 | [1] |

Bleeding Time Assessment

A crucial aspect of anticoagulant development is the therapeutic window, which is the dose range that provides antithrombotic efficacy without a significant increase in bleeding risk. This compound has been shown to have a wide therapeutic window with respect to bleeding time.[1]

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide. These protocols are based on established methods and the information available from the primary literature on this compound.

FVIIa Enzymatic Assay

Principle: The inhibitory activity of this compound on FVIIa is determined by measuring the residual enzyme activity after incubation with the inhibitor. A chromogenic substrate that is specifically cleaved by FVIIa is used, and the release of a chromophore is measured spectrophotometrically.

Materials:

-

Human recombinant FVIIa

-

Soluble tissue factor (sTF)

-

Chromogenic substrate for FVIIa (e.g., Spectrozyme® FVIIa)

-

Tris-buffered saline (TBS) with 0.1% BSA and 5 mM CaCl2

-

This compound stock solution in DMSO

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a solution of FVIIa and sTF in TBS.

-

Serially dilute this compound in DMSO and then further dilute in TBS to the desired final concentrations.

-

In a 96-well plate, add the FVIIa/sTF solution to wells containing either this compound or vehicle (DMSO).

-

Incubate the plate at 37°C for a pre-determined period to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the chromogenic substrate to each well.

-

Immediately measure the absorbance at the appropriate wavelength (e.g., 405 nm) in kinetic mode for a set duration.

-

The rate of substrate hydrolysis is calculated from the linear portion of the kinetic curve.

-

The Ki value is determined by fitting the data to the appropriate enzyme inhibition model (e.g., Morrison equation for tight-binding inhibitors).

Rabbit Model of Electrically-Induced Carotid Arterial Thrombosis

Principle: This model mimics arterial thrombosis by inducing endothelial injury in the carotid artery of an anesthetized rabbit using a controlled electrical current. The efficacy of the test compound is assessed by its ability to prevent or treat the formation of an occlusive thrombus.

Materials:

-

Male New Zealand White rabbits

-

Anesthetics (e.g., ketamine, xylazine)

-

Electromagnetic flow probe

-

Bipolar electrode

-

Constant current stimulator

-

This compound formulation for intravenous administration

Procedure:

-

Anesthetize the rabbit and expose the carotid artery.

-

Place an electromagnetic flow probe around the artery to monitor blood flow.

-

Administer this compound or vehicle intravenously as a bolus followed by a continuous infusion.

-

Induce thrombosis by applying a controlled electrical current to the arterial wall using a bipolar electrode.

-

Monitor carotid artery blood flow continuously for a set period (e.g., 90 minutes).

-

The primary endpoint is the prevention of occlusive thrombus formation, as indicated by the maintenance of blood flow. For treatment studies, the compound is administered after thrombus formation has been initiated.

-

At the end of the experiment, the thrombotic material can be excised and weighed.

Rabbit Model of Thread-Induced Vena Cava Venous Thrombosis

Principle: This model simulates venous thrombosis by introducing a foreign surface (a cotton thread) into the vena cava of an anesthetized rabbit, which triggers thrombus formation. The antithrombotic effect of the test compound is evaluated by its ability to reduce the weight of the resulting thrombus.

Materials:

-

Male New Zealand White rabbits

-

Anesthetics

-

Cotton thread on a needle

-

This compound formulation for intravenous administration

Procedure:

-

Anesthetize the rabbit and expose the vena cava.

-

Administer this compound or vehicle intravenously.

-

Introduce a length of cotton thread into the lumen of the vena cava.

-

Allow the thrombus to form over a specified period (e.g., 4 hours).

-

At the end of the experiment, carefully remove the vena cava segment containing the thread and thrombus.

-

Excise the thrombus from the thread and weigh it.

-

The efficacy of the compound is determined by the percentage reduction in thrombus weight compared to the vehicle-treated group.

Experimental Workflow Diagram

Caption: Preclinical evaluation workflow for this compound.

Structural Insights from Crystallography

The co-crystal structure of this compound bound to the active site of FVIIa has been elucidated, providing valuable insights into its mechanism of inhibition at the molecular level.[2] The structure reveals key interactions between the inhibitor and amino acid residues within the S1, S2, and S4 specificity pockets of the enzyme.

Key Binding Interactions

Caption: Schematic of this compound binding to the active site of FVIIa.

Conclusion

This compound is a potent and selective inhibitor of FVIIa with demonstrated efficacy in preclinical models of thrombosis. Its well-characterized mechanism of action, favorable in vivo profile, and wide therapeutic window make it a promising candidate for further development as a novel antithrombotic agent. The detailed experimental protocols and structural insights provided in this guide offer a valuable resource for researchers in the field of coagulation and drug discovery. The continued investigation of selective FVIIa inhibitors like this compound holds the potential to advance the treatment of thrombotic disorders.

References

In-Depth Technical Review: Binding Affinity of BMS-593214 to Factor VIIa

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of BMS-593214, a direct, active-site inhibitor, to its target, Factor VIIa (FVIIa). The document details the quantitative binding characteristics, the experimental methodologies employed for their determination, and the relevant biological pathways.

Quantitative Binding Affinity Data

This compound exhibits a potent and context-dependent binding affinity for human Factor VIIa. The inhibitory constant (Ki) varies depending on the substrate used in the enzymatic assay, indicating different modes of inhibition. These findings are crucial for understanding the compound's mechanism of action in both simplified biochemical assays and more physiologically relevant systems.[1]

| Analyte | Substrate | Inhibition Mode | Ki (nM) | Reference |

| Human Factor VIIa | Tripeptide Substrate | Competitive | 5 | [1] |

| TF/VIIa Complex | Factor X | Noncompetitive | 9.3 | [1] |

Table 1: Binding Affinity of this compound to Factor VIIa. This table summarizes the reported inhibitory constants (Ki) of this compound for Factor VIIa under different experimental conditions. The choice of substrate influences the observed inhibition mechanism.

Experimental Protocols

The determination of the binding affinity of this compound to Factor VIIa was conducted using enzymatic assays.[1] While the primary publication does not provide a detailed, step-by-step protocol, the following methodologies are representative of the techniques used to derive such binding constants.

Amidolytic Activity Assay with a Chromogenic Tripeptide Substrate

This assay measures the direct inhibition of Factor VIIa's enzymatic activity on a small, synthetic substrate.

Objective: To determine the inhibitory constant (Ki) of this compound against isolated human Factor VIIa.

Principle: Factor VIIa is a serine protease that can cleave a chromogenic substrate, typically a tripeptide linked to p-nitroaniline (pNA).[2] The cleavage releases pNA, which absorbs light at 405 nm. The rate of pNA release is proportional to the enzyme's activity. In the presence of a competitive inhibitor like this compound, the rate of substrate cleavage is reduced.

General Protocol:

-

Reagent Preparation:

-

Assay Buffer: A suitable buffer such as HEPES-buffered saline (HBS) containing NaCl, CaCl₂, and a carrier protein like Bovine Serum Albumin (BSA).[2]

-

Human Factor VIIa: Recombinant human Factor VIIa is diluted to a working concentration (e.g., 50 nM) in the assay buffer.[2]

-

Chromogenic Substrate: A tripeptide substrate (e.g., Chromozym t-PA) is prepared as a stock solution (e.g., 5 mM).[2]

-

Inhibitor (this compound): A dilution series of this compound is prepared in the assay buffer.

-

-

Assay Procedure:

-

In a 96-well microplate, Factor VIIa is pre-incubated with varying concentrations of this compound.

-

The enzymatic reaction is initiated by the addition of the chromogenic substrate.

-

The absorbance at 405 nm is measured over time using a microplate reader in kinetic mode.[2]

-

-

Data Analysis:

-

The initial reaction velocities (rates of pNA formation) are calculated for each inhibitor concentration.

-

The Ki value for competitive inhibition is determined by fitting the data to the Morrison equation or by using graphical methods such as a Dixon plot.

-

Factor X Activation Assay

This assay evaluates the inhibition of the Factor VIIa/Tissue Factor (TF) complex's ability to activate its natural substrate, Factor X.

Objective: To determine the inhibitory constant (Ki) of this compound against the TF/FVIIa complex.

Principle: In the presence of its cofactor, Tissue Factor, Factor VIIa activates Factor X to Factor Xa.[3] The activity of the generated Factor Xa is then measured using a specific chromogenic substrate. This two-stage assay provides a more physiologically relevant assessment of inhibition.[3]

General Protocol:

-

Reagent Preparation:

-

Assay Buffer: As described above.

-

TF/FVIIa Complex: Recombinant human Factor VIIa and soluble Tissue Factor are pre-incubated to form a complex.

-

Factor X: Human Factor X is diluted to a working concentration.

-

Factor Xa Chromogenic Substrate: A substrate specific for Factor Xa is prepared.

-

Inhibitor (this compound): A dilution series is prepared.

-

-

Assay Procedure:

-

The TF/FVIIa complex is incubated with varying concentrations of this compound.

-

Factor X is added to initiate the first stage of the reaction (Factor X activation).

-

After a defined incubation period, the Factor Xa chromogenic substrate is added to begin the second stage.

-

The absorbance at 405 nm is measured kinetically.

-

-

Data Analysis:

-

The rates of Factor Xa activity are determined.

-

The Ki for noncompetitive inhibition is calculated by fitting the data to the appropriate enzyme inhibition model.

-

Visualizations

Factor VIIa Signaling Pathway

The following diagram illustrates the central role of the Factor VIIa/Tissue Factor complex in the initiation of the extrinsic pathway of the coagulation cascade.

Figure 1: Factor VIIa Signaling Cascade. This diagram shows the initiation of the coagulation cascade by the TF/FVIIa complex and the inhibitory action of this compound.

Experimental Workflow for Binding Affinity Determination

The logical flow for determining the binding affinity of an inhibitor like this compound to Factor VIIa is depicted below.

Figure 2: Workflow for Ki Determination. This diagram outlines the key steps involved in an enzymatic assay to determine the inhibitory constant (Ki) of a compound.

References

An In-depth Technical Guide to the Structure-Activity Relationship of BMS-593214, a Potent Factor VIIa Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of BMS-593214, a potent and selective inhibitor of Factor VIIa (FVIIa). The development of this compound originated from a 6-amidinotetrahydroquinoline screening hit, which through a combination of library synthesis and rational design, led to this structurally novel therapeutic candidate.[1] This document summarizes the available quantitative data, details key experimental methodologies, and visualizes the relevant biological pathways and discovery workflows.

Disclaimer: The full text of the primary research article detailing the comprehensive structure-activity relationship of this compound and its analogues was not available in the public domain search results. Therefore, the specific quantitative SAR data for a series of analogues could not be compiled. The following information is synthesized from publicly available abstracts and supplementary materials.

Core Compound Profile

This compound is an active site-directed inhibitor of FVIIa, a crucial enzyme in the initiation of the blood coagulation cascade.[2] It exhibits potent antithrombotic and antihaemostatic properties.[2]

| Identifier | Value |

| IUPAC Name | 4'-[(6R,6aR,11bR)-2-(aminoiminomethyl)-6,6a,7,11b-tetrahydro-5H-indeno[2,1-c]quinolin-6-yl]-5'-hydroxy-4'-methoxy-[1,1'-biphenyl]-4-carboxylic acid |

| Molecular Formula | C₃₁H₂₇N₃O₄ |

| Molecular Weight | 505.56 g/mol |

Quantitative Biological Data

This compound has been characterized by its potent inhibitory activity against Factor VIIa and its efficacy in preclinical models of thrombosis.

| Parameter | Value | Assay Conditions | Reference |

| Ki (human FVIIa) | 5 nM | Direct, competitive inhibition in the hydrolysis of a tripeptide substrate. | [3] |

| Ki (TF/VIIa activation of FX) | 9.3 nM | Noncompetitive inhibition of the activation of Factor X by the Tissue Factor/FVIIa complex. | [3] |

| ED₅₀ (Rabbit Arterial Thrombosis) | 1.1 - 3.1 mg/kg | Intravenous administration in an electrically-induced carotid arterial thrombosis model. | [3] |

| ED₅₀ (Rabbit Venous Thrombosis) | 1.1 - 3.1 mg/kg | Intravenous administration in a thread-induced vena cava venous thrombosis model. | [3] |

Structure-Activity Relationship (SAR) Insights

While a detailed table of analogues is not available, the discovery of this compound from a 6-amidinotetrahydroquinoline hit implies key structural features are essential for its activity.[1] A crystal structure of this compound bound to FVIIa reveals critical interactions with Asp 189 and Lys 192 in the S1 and S2 pockets of the enzyme.[1]

The general SAR progression from the initial screening hit to the optimized lead likely involved modifications to enhance potency, selectivity, and pharmacokinetic properties. A hypothetical representation of this progression is outlined below.

| Compound | General Structural Modifications from Predecessor | Hypothetical Impact on FVIIa Inhibition |

| Screening Hit (6-amidinotetrahydroquinoline) | - | Baseline Potency |

| Intermediate Analogues | Modifications to the tetrahydroquinoline core, exploration of different substituents on the aromatic rings. | Optimization of binding interactions within the FVIIa active site. |

| This compound | Introduction of the biphenyl carboxylic acid moiety and specific stereochemistry. | Enhanced potency and selectivity through key contacts with Asp 189 and Lys 192. Improved pharmacokinetic profile. |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

Factor VIIa Inhibition Assay

The inhibitory activity of compounds against human Factor VIIa is determined using a chromogenic substrate assay.

-

Enzyme and Substrate: Recombinant human Factor VIIa and a specific chromogenic tripeptide substrate are used.

-

Assay Buffer: A suitable buffer, typically Tris-HCl with physiological pH and salts, is used.

-

Procedure: a. Test compounds are serially diluted in the assay buffer. b. A fixed concentration of human FVIIa is incubated with the various concentrations of the test compound for a predetermined period at 37°C. c. The chromogenic substrate is added to initiate the reaction. d. The rate of substrate hydrolysis is measured by monitoring the change in absorbance at a specific wavelength (e.g., 405 nm) over time using a microplate reader.

-

Data Analysis: The rate of reaction is plotted against the inhibitor concentration, and the IC₅₀ value is determined by fitting the data to a suitable dose-response curve. The Ki value is then calculated using the Cheng-Prusoff equation, taking into account the substrate concentration and its Km value.

In Vivo Thrombosis Models

The antithrombotic efficacy of this compound was evaluated in rabbit models of arterial and venous thrombosis.[3]

a) Electrically-Induced Carotid Arterial Thrombosis Model:

-

Animal Model: Anesthetized rabbits are used.

-

Procedure: a. The carotid artery is isolated, and a flow probe is placed to monitor blood flow. b. A standardized electrical current is applied to the arterial wall to induce endothelial injury and thrombus formation. c. Test compounds (e.g., this compound) or vehicle are administered intravenously prior to or after the injury.

-

Endpoint: The primary endpoint is the maintenance of carotid artery blood flow. The dose required to prevent or dissolve the thrombus and maintain patency is determined.

b) Thread-Induced Vena Cava Venous Thrombosis Model:

-

Animal Model: Anesthetized rabbits are used.

-

Procedure: a. The vena cava is isolated. b. A thrombogenic thread is inserted into the lumen of the vena cava to induce thrombus formation. c. Test compounds or vehicle are administered intravenously.

-

Endpoint: After a set period, the thrombus formed on the thread is removed and weighed. The dose that reduces the thrombus weight by 50% (ED₅₀) is calculated.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the biological context and the discovery process for this compound.

Caption: Inhibition of Factor VIIa by this compound blocks the extrinsic pathway of the coagulation cascade.

Caption: The discovery of this compound involved a multi-step process from screening to preclinical evaluation.

References

- 1. Discovery and gram-scale synthesis of this compound, a potent, selective FVIIa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound, an active site-directed factor VIIa inhibitor: enzyme kinetics, antithrombotic and antihaemostatic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Discovery and Synthesis of BMS-593214

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-593214 is a potent and selective, active-site directed inhibitor of Factor VIIa (FVIIa), a key enzyme in the initiation of the blood coagulation cascade. Its discovery represents a significant advancement in the pursuit of novel antithrombotic agents. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, intended for professionals in drug development and related scientific fields. The document details the evolution from a screening hit to a clinical candidate, the intricacies of its chemical synthesis with a focus on the pivotal Povarov annulation, its mechanism of action, and its preclinical efficacy. All quantitative data is presented in structured tables, and key experimental protocols are described in detail. Visualizations of critical pathways and workflows are provided to facilitate a deeper understanding of the underlying scientific principles.

Discovery and Lead Optimization

The journey to identify this compound began with a high-throughput screening campaign that identified a 6-amidinotetrahydroquinoline scaffold as a promising starting point for FVIIa inhibition.[1][2] This initial hit underwent a rigorous lead optimization process, combining library synthesis and rational drug design to enhance potency and selectivity.[1][2] This iterative process ultimately led to the identification of this compound as a clinical candidate with a compelling preclinical profile.

Logical Workflow for Discovery:

Caption: From Screening to Candidate.

Chemical Synthesis

A robust and scalable synthesis was developed for the active enantiomer, this compound, enabling gram-scale production for preclinical and clinical studies.[1][2] A key transformation in the synthetic route is a highly optimized Povarov annulation reaction.[1][2]

Key Synthetic Transformation: The Povarov Reaction

The Povarov reaction is a powerful method for the synthesis of tetrahydroquinolines. In the context of this compound synthesis, this reaction was significantly optimized to achieve high yield and stereoselectivity.[1][2]

Generalized Povarov Reaction Workflow:

Caption: Key Povarov Reaction.

Experimental Protocol: Gram-Scale Synthesis

While the specific, step-by-step gram-scale synthesis protocol for this compound is proprietary and not fully disclosed in the available literature, the key steps would involve the preparation of the requisite aniline, aldehyde, and alkene precursors, followed by the optimized Povarov annulation and subsequent functional group manipulations to install the amidine and other functionalities.

Biological Activity and Mechanism of Action

This compound is an active site-directed inhibitor of Factor VIIa.[3] It exhibits direct, competitive inhibition of human FVIIa in the hydrolysis of a tripeptide substrate.[4] However, in the context of the activation of its physiological substrate, Factor X (FX), by the Tissue Factor (TF)/FVIIa complex, it acts as a non-competitive inhibitor.[3][4]

Signaling Pathway of Coagulation Initiation and Inhibition by this compound:

References

- 1. Discovery and gram-scale synthesis of this compound, a potent, selective FVIIa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery and gram-scale synthesis of this compound, a potent, selective FVIIa inhibitor (Journal Article) | OSTI.GOV [osti.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. How to Establish a Minimal Invasive and Stable Carotid Artery Stenosis Rabbit Model? A Simple and Effective Carotid Artery Balloon Strain Technique - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of BMS-593214: A Factor VIIa Inhibitor for Thrombosis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical studies of BMS-593214, a potent and selective active site-directed inhibitor of Factor VIIa (FVIIa), for the treatment and prevention of thrombosis. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows to support further research and development in this area.

Core Concepts: Mechanism of Action

This compound exerts its antithrombotic effects by directly inhibiting Factor VIIa, a crucial initiator of the extrinsic pathway of the coagulation cascade.[1][2] Upon vessel injury, tissue factor (TF) is exposed and binds to FVIIa, forming a complex that activates Factor IX (FIX) and Factor X (FX).[1] This activation leads to the generation of thrombin, which ultimately results in the formation of a fibrin clot. By binding to the active site of FVIIa, this compound prevents the activation of its downstream substrates, thereby inhibiting thrombin generation and thrombus formation.[1]

Below is a diagram illustrating the role of Factor VIIa in the coagulation cascade and the inhibitory action of this compound.

Caption: Inhibition of the TF-FVIIa complex by this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Enzyme Kinetics[1]

| Parameter | Substrate | Inhibition Type | Value (Ki) |

| Human FVIIa Inhibition | Tripeptide Substrate | Competitive | 5 nM |

| TF/VIIa-mediated FX Activation | Factor X | Noncompetitive | 9.3 nM |

Table 2: In Vivo Antithrombotic Efficacy in Rabbit Models[1]

| Thrombosis Model | Efficacy Endpoint | ED50 (mg/kg, IV) |

| Electrically-induced Carotid Arterial Thrombosis (AT) | Prevention | 1.1 |

| Electrically-induced Carotid Arterial Thrombosis (AT) | Treatment | 3.1 |

| Thread-induced Vena Cava Venous Thrombosis (VT) | Prevention | 1.1 |

| Thread-induced Vena Cava Venous Thrombosis (VT) | Treatment | 2.5 |

Table 3: Preclinical Pharmacokinetics

Detailed preclinical pharmacokinetic data for this compound, including half-life, clearance, volume of distribution, and oral bioavailability, are not extensively available in the public domain. The primary preclinical studies focused on intravenous administration to establish proof-of-concept for its antithrombotic efficacy.[1]

Experimental Protocols

Detailed methodologies for the key in vivo experiments are provided below.

Electrically-Induced Carotid Arterial Thrombosis (AT) in Rabbits

This model simulates arterial thrombosis, which is typically rich in platelets.

Methodology:

-

Anesthetized rabbits are used for this procedure.[1]

-

The carotid artery is surgically exposed.

-

A stimulating electrode is placed on the external surface of the artery.

-

A controlled electrical current is applied to the artery to induce endothelial injury, initiating thrombus formation.

-

Blood flow in the artery is monitored using a flow probe to determine the time to occlusion.

-

For prevention studies, this compound is administered intravenously prior to the electrical stimulation.

-

For treatment studies, the compound is administered after a thrombus has already formed.

-

The efficacy is determined by the dose-dependent prevention of occlusion or recanalization of the occluded artery.[1]

The workflow for this experimental model is depicted below.

Caption: Workflow for the electrically-induced arterial thrombosis model.

Thread-Induced Vena Cava Venous Thrombosis (VT) in Rabbits

This model is used to evaluate the prevention and treatment of venous thrombosis, which is characterized by fibrin-rich clots.

Methodology:

-

Anesthetized rabbits are utilized for this model.[1]

-

The vena cava is surgically exposed.

-

A foreign object, such as a cotton thread, is introduced into the vena cava to provide a nidus for thrombus formation.

-

The introduction of the thread initiates the coagulation cascade, leading to the formation of a venous thrombus.

-

After a set period, the thrombus formed around the thread is excised and weighed.

-

In prevention protocols, this compound is administered intravenously before the insertion of the thread.[1]

-

In treatment protocols, the drug is given after the thrombus has had time to form.

-

The efficacy of this compound is assessed by the dose-dependent reduction in thrombus weight compared to a control group.[1]

The workflow for this experimental model is illustrated below.

Caption: Workflow for the thread-induced venous thrombosis model.

Conclusion

The preclinical data for this compound demonstrate its potential as an effective antithrombotic agent. Its direct and selective inhibition of Factor VIIa translates to potent efficacy in both arterial and venous thrombosis models in rabbits.[1] The wide therapeutic window observed in these studies further suggests a favorable safety profile.[1] While detailed pharmacokinetic data in the public domain is limited, the existing evidence strongly supports the continued investigation of FVIIa inhibitors like this compound for the prevention and treatment of thrombotic disorders. Further studies to delineate the ADME properties of this compound would be invaluable for its clinical development.

References

The Pharmacokinetics and Pharmacodynamics of BMS-593214: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-593214 is a potent, active site-directed inhibitor of Factor VIIa (FVIIa), a key initiator of the extrinsic pathway of blood coagulation. This document provides a comprehensive technical guide on the pharmacokinetics and pharmacodynamics of this compound, based on available preclinical data. It is intended to serve as a resource for researchers and professionals in the fields of thrombosis, hemostasis, and drug development. The information presented herein is synthesized from published literature and aims to provide a detailed understanding of the compound's mechanism of action, in vitro and in vivo activity, and the experimental methodologies used for its characterization.

Introduction

The coagulation cascade is a complex series of enzymatic reactions that culminates in the formation of a fibrin clot to prevent blood loss following vascular injury. The tissue factor (TF)-Factor VIIa (FVIIa) complex is the primary initiator of this cascade. Consequently, inhibition of FVIIa is a promising therapeutic strategy for the prevention and treatment of thrombotic disorders. This compound has been identified as a direct, competitive inhibitor of human FVIIa, demonstrating efficacy in preclinical models of arterial and venous thrombosis.[1] This whitepaper will delve into the quantitative pharmacology of this compound, its mechanism of action, and the experimental protocols that have been employed to elucidate its properties.

Pharmacodynamics

The pharmacodynamic properties of this compound have been characterized through in vitro enzymatic assays and in vivo models of thrombosis and hemostasis.

Mechanism of Action

This compound exerts its anticoagulant effect by directly binding to the active site of FVIIa.[1] This binding is competitive with respect to the hydrolysis of a small peptide substrate. However, in the context of the physiological activation of Factor X (FX) by the TF/FVIIa complex, this compound acts as a noncompetitive inhibitor.[1] This dualistic inhibitory profile underscores the compound's specific interaction with FVIIa within the coagulation cascade.

dot

Caption: Mechanism of action of this compound in the coagulation cascade.

In Vitro Activity

The inhibitory potency of this compound against human FVIIa has been quantified using enzymatic assays. The key parameters are summarized in the table below.

| Parameter | Value | Description |

| Ki (Competitive Inhibition) | 5 nM | Inhibition constant for the direct, competitive inhibition of human FVIIa in the hydrolysis of a tripeptide substrate.[1] |

| Ki (Noncompetitive Inhibition) | 9.3 nM | Inhibition constant for the noncompetitive inhibition of the activation of Factor X by the TF/FVIIa complex.[1] |

In Vivo Efficacy

Preclinical studies in rabbit models of thrombosis have demonstrated the antithrombotic efficacy of intravenously administered this compound. The compound was effective in both the prevention and treatment of arterial and venous thrombosis.

| Model | Parameter | Value (mg/kg) | Description |

| Arterial Thrombosis (AT) | ED50 | 1.1 - 3.1 | Effective dose to achieve 50% of the maximal antithrombotic effect in a model of electrically-induced carotid artery thrombosis.[1] |

| Venous Thrombosis (VT) | ED50 | 1.1 - 3.1 | Effective dose to achieve 50% of the maximal antithrombotic effect in a model of thread-induced vena cava thrombosis.[1] |

Furthermore, this compound exhibited a wide therapeutic window with respect to its effect on bleeding time.[1]

Pharmacokinetics

As of the latest available public information, detailed quantitative pharmacokinetic parameters for this compound (e.g., Cmax, Tmax, AUC, half-life) have not been published. The table below is provided as a template for such data.

| Parameter | Symbol | Value | Units | Species |

| Maximum Concentration | Cmax | N/A | ||

| Time to Maximum Concentration | Tmax | N/A | ||

| Area Under the Curve | AUC | N/A | ||

| Half-life | t1/2 | N/A | ||

| Clearance | CL | N/A | ||

| Volume of Distribution | Vd | N/A | ||

| N/A: Not publicly available. |

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the characterization of this compound.

In Vitro FVIIa Enzymatic Assay

This protocol is a representative method for determining the inhibitory activity of this compound on FVIIa.

Objective: To determine the inhibition constant (Ki) of this compound against human FVIIa.

Materials:

-

Human recombinant FVIIa

-

Recombinant human soluble Tissue Factor (sTF)

-

Chromogenic or fluorogenic tripeptide substrate for FVIIa (e.g., Chromozym t-PA or SN-17a)

-

Assay buffer (e.g., HBSAC: 50 mM HEPES, 100 mM NaCl, 5 mM CaCl2, 0.1% Bovine Serum Albumin, pH 7.4)

-

This compound stock solution in DMSO

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare a series of dilutions of this compound in assay buffer from the DMSO stock.

-

Enzyme-Inhibitor Pre-incubation: In the wells of a 96-well plate, add the diluted this compound solutions. Add a fixed concentration of human FVIIa and sTF. Incubate at room temperature for a defined period (e.g., 15 minutes) to allow for inhibitor binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the chromogenic or fluorogenic substrate to each well.

-

Data Acquisition: Measure the change in absorbance (for chromogenic substrates) or fluorescence (for fluorogenic substrates) over time using a microplate reader in kinetic mode.

-

Data Analysis: Determine the initial reaction velocities (V) from the linear portion of the progress curves. Plot the reaction velocities against the substrate concentration for each inhibitor concentration. Analyze the data using appropriate enzyme kinetic models (e.g., Michaelis-Menten with competitive or noncompetitive inhibition equations) to determine the Ki value.

dot

References

In Vitro Characterization of BMS-593214: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-593214 is a potent and selective, active site-directed inhibitor of Factor VIIa (FVIIa), a key serine protease that initiates the extrinsic pathway of blood coagulation. This document provides a comprehensive overview of the in vitro characterization of this compound, summarizing its inhibitory potency, mechanism of action, selectivity, and its effects on plasma-based coagulation assays. Detailed experimental protocols and visual representations of the relevant biological pathways and workflows are included to support further research and development efforts.

Introduction

The coagulation cascade is a complex series of enzymatic reactions that culminates in the formation of a fibrin clot to prevent excessive blood loss following vascular injury. Factor VIIa (FVIIa), in complex with its cofactor Tissue Factor (TF), is the primary initiator of this cascade. The TF/FVIIa complex activates Factor IX and Factor X, leading to a burst of thrombin generation and subsequent fibrin clot formation. Due to its pivotal role, FVIIa has emerged as a key target for the development of novel anticoagulants for the prevention and treatment of thrombotic disorders. This compound is a small molecule inhibitor designed to specifically target the active site of FVIIa.

Biochemical Characterization

Inhibitory Potency and Mechanism of Action

This compound demonstrates potent inhibition of human FVIIa. In enzymatic assays, it exhibits direct, competitive inhibition of human FVIIa with an inhibition constant (Ki) of 5 nM when a tripeptide substrate is used.[1] However, when assessing the inhibition of the physiological activation of Factor X (FX) by the TF/FVIIa complex, this compound acts as a non-competitive inhibitor with a Ki of 9.3 nM.[1] This dual mechanism suggests that this compound interacts with the active site of FVIIa in a manner that directly competes with small peptide substrates but allosterically modulates the enzyme's activity towards its natural macromolecular substrate, Factor X.

| Parameter | Value | Method | Reference |

| Ki vs. Human FVIIa | 5 nM | Enzymatic Assay (Tripeptide Substrate) | [1] |

| Ki vs. TF/FVIIa-mediated FX Activation | 9.3 nM | Enzymatic Assay (Physiological Substrate) | [1] |

Selectivity Profile

The selectivity of a drug candidate is a critical determinant of its safety profile. While specific quantitative data for a broad panel of proteases is not publicly available, studies have indicated that this compound shows selectivity for FVIIa.[1] Further characterization against other key coagulation proteases such as Factor Xa, thrombin, and Factor IXa is necessary to fully elucidate its selectivity profile.

In Vitro Pharmacology in Plasma

Anticoagulant Activity in Human Plasma

The anticoagulant effect of this compound in a more physiological context is assessed using standard plasma-based coagulation assays. These assays, Prothrombin Time (PT) and Activated Partial Thromboplastin Time (aPTT), measure the time to clot formation via the extrinsic/common and intrinsic/common pathways, respectively. Due to its mechanism of action as a FVIIa inhibitor, this compound is expected to predominantly prolong the PT.

Quantitative data on the concentration-dependent effects of this compound on PT and aPTT in human plasma is not currently available in the public domain.

Effect on Thrombin Generation

The Thrombin Generation Assay (TGA) provides a global assessment of the coagulation potential of a plasma sample. It measures the total amount of thrombin generated over time following the initiation of coagulation. As a FVIIa inhibitor, this compound is anticipated to delay and reduce the peak of thrombin generation initiated by tissue factor.

Specific data from in vitro thrombin generation assays in the presence of this compound is not currently available in the public domain.

Experimental Protocols

FVIIa Enzymatic Assay for Ki Determination

This protocol outlines a general method for determining the inhibition constant (Ki) of a test compound against FVIIa.

Materials:

-

Human Recombinant Factor VIIa

-

Soluble Tissue Factor (sTF)

-

Chromogenic or Fluorogenic FVIIa substrate

-

Assay Buffer (e.g., 50 mM HEPES, 150 mM NaCl, 5 mM CaCl₂, 0.1% BSA, pH 7.4)

-

Test Compound (this compound)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution series in assay buffer.

-

In a 96-well plate, add the test compound at various concentrations. Include a vehicle control (solvent only).

-

Add a solution of FVIIa (and sTF if measuring inhibition of the complex) to each well.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a pre-determined time to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the chromogenic or fluorogenic substrate.

-

Monitor the change in absorbance or fluorescence over time using a microplate reader.

-

Determine the initial reaction velocities (rates) from the linear portion of the progress curves.

-

Plot the reaction rates against the substrate concentration for each inhibitor concentration.

-

Analyze the data using appropriate enzyme kinetic models (e.g., Michaelis-Menten, Dixon plot, or non-linear regression) to determine the Ki and the mechanism of inhibition (competitive, non-competitive, etc.).

Prothrombin Time (PT) Assay

This protocol provides a general procedure for measuring the effect of an inhibitor on the extrinsic pathway of coagulation.

Materials:

-

Citrated human plasma

-

PT reagent (contains tissue factor and phospholipids)

-

Calcium Chloride (CaCl₂) solution

-

Test Compound (this compound)

-

Coagulometer

Procedure:

-

Prepare a serial dilution of this compound in a suitable buffer.

-

Pre-warm the human plasma, PT reagent, and CaCl₂ solution to 37°C.

-

In a coagulometer cuvette, mix a defined volume of human plasma with the test compound dilution or vehicle control.

-

Incubate the mixture at 37°C for a specified time.

-

Initiate clotting by adding the pre-warmed PT reagent (which includes CaCl₂).

-

The coagulometer will automatically measure the time to clot formation in seconds.

-

Plot the clotting time against the concentration of this compound to determine the concentration-response relationship.

Signaling Pathways and Workflows

Extrinsic Pathway of Coagulation

The following diagram illustrates the initiation of the coagulation cascade via the extrinsic pathway, the primary target of this compound.

Caption: Initiation of the extrinsic coagulation pathway and the site of action of this compound.

Experimental Workflow for FVIIa Inhibitor Characterization

The diagram below outlines a typical in vitro characterization workflow for a FVIIa inhibitor like this compound.

Caption: A streamlined workflow for the in vitro characterization of a Factor VIIa inhibitor.

Conclusion

This compound is a potent inhibitor of human Factor VIIa, demonstrating a dual mechanism of competitive and non-competitive inhibition depending on the substrate. Its primary effect is on the initiation of the extrinsic pathway of coagulation. Further in vitro studies are warranted to fully characterize its selectivity profile and its concentration-dependent effects in plasma-based coagulation and thrombin generation assays to better predict its clinical efficacy and safety as an anticoagulant. The protocols and workflows provided in this guide offer a framework for conducting such investigations.

References

Unveiling the Target: A Technical Guide to the Validation of BMS-593214 in the Coagulation Cascade

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the target validation of BMS-593214, a potent and selective inhibitor within the coagulation cascade. Through a comprehensive review of preclinical data, this document outlines the mechanism of action, quantitative pharmacology, and the experimental methodologies employed to validate its therapeutic potential.

Core Target: Factor VIIa - The Initiator of Coagulation

This compound is an active site-directed inhibitor of Factor VIIa (FVIIa).[1] FVIIa, in complex with Tissue Factor (TF), is the primary initiator of the extrinsic pathway of blood coagulation. This TF:FVIIa complex proteolytically activates Factor IX (FIX) and Factor X (FX), leading to a burst of thrombin generation and subsequent fibrin clot formation. By targeting FVIIa, this compound effectively dampens the initiation of the coagulation cascade, a key strategy in the prevention and treatment of thrombotic diseases.

Mechanism of Action: A Dual Inhibition Profile

This compound exhibits a nuanced mechanism of action. It acts as a direct, competitive inhibitor of human FVIIa when assessed against a small tripeptide substrate. However, in the more physiologically relevant context of the TF:FVIIa complex activating its natural substrate, Factor X, this compound functions as a non-competitive inhibitor .[1] This dual inhibitory profile underscores the compound's specific interaction with the FVIIa active site and its ability to modulate the pro-coagulant activity of the TF:FVIIa complex.

Quantitative Pharmacology

The potency and efficacy of this compound have been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibition Constants (Ki) of this compound

| Parameter | Substrate | Value (nM) | Inhibition Type |

| Ki | Tripeptide Substrate | 5 | Competitive |

| Ki | Factor X (in TF:FVIIa complex) | 9.3 | Non-competitive |

Table 2: In Vivo Efficacy (ED50) of this compound in Rabbit Thrombosis Models

| Model | Efficacy Endpoint | ED50 (mg/kg) |

| Electrically-induced Carotid Arterial Thrombosis | Prevention and Treatment | 1.1 to 3.1 |

| Thread-induced Vena Cava Venous Thrombosis | Prevention and Treatment | 1.1 to 3.1 |

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and experimental designs, the following diagrams have been generated.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide detailed protocols for the key experiments cited in the evaluation of this compound.

Factor VIIa (FVIIa) Inhibition Assay (Enzyme Kinetics)

This protocol outlines a generalized method for determining the inhibitory kinetics of a compound against FVIIa.

Materials:

-

Human Recombinant Factor VIIa (FVIIa)

-

Recombinant soluble Tissue Factor (sTF)

-

Chromogenic or fluorogenic FVIIa substrate (e.g., Spectrozyme® fVIIa)

-

Assay Buffer: HBS buffer (10 mM HEPES, 150 mM NaCl, pH 7.4) containing 5 mM CaCl₂ and 0.1% BSA.

-

This compound (or test compound) dissolved in DMSO.

-

96-well microplates.

-

Microplate reader.

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in assay buffer to the final desired concentrations.

-

Enzyme Complex Formation: In a microplate well, combine human recombinant FVIIa and sTF in assay buffer. Incubate at room temperature for 15-30 minutes to allow for complex formation.

-

Inhibitor Incubation: Add the diluted this compound solution to the wells containing the TF:FVIIa complex. Incubate for a predetermined period (e.g., 15-60 minutes) at room temperature to allow for inhibitor binding.

-

Substrate Addition: Initiate the enzymatic reaction by adding the FVIIa substrate to each well.

-

Kinetic Measurement: Immediately place the microplate in a reader pre-set to the appropriate temperature (e.g., 37°C). Measure the absorbance or fluorescence at regular intervals for 10-30 minutes.

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) from the linear portion of the progress curves.

-

Plot V₀ against the substrate concentration for different inhibitor concentrations.

-

Determine the mode of inhibition (e.g., competitive, non-competitive) by analyzing Lineweaver-Burk or other linearized plots.

-

Calculate the inhibition constant (Ki) using appropriate equations based on the determined mode of inhibition.

-

Electrically-induced Carotid Arterial Thrombosis Model in Rabbits

This in vivo model is used to assess the antithrombotic efficacy of compounds in an arterial setting.

Materials:

-

Male New Zealand White rabbits (2.5-3.5 kg).

-

Anesthetics (e.g., ketamine, xylazine).

-

Surgical instruments.

-

Doppler flow probe.

-

Stimulator for electrical injury.

-

This compound formulation for intravenous administration.

Procedure:

-

Anesthesia and Surgical Preparation: Anesthetize the rabbit and expose the carotid artery through a midline cervical incision.

-

Flow Probe Placement: Place a Doppler flow probe around the carotid artery to monitor blood flow continuously.

-

Drug Administration: Administer this compound or vehicle intravenously as a bolus followed by a constant infusion.

-

Induction of Thrombosis: Apply a constant electrical current (e.g., 4 mA for 3 minutes) to the external surface of the carotid artery using a bipolar electrode. This induces endothelial injury and initiates thrombus formation.

-

Monitoring: Monitor carotid artery blood flow for a set period (e.g., 90 minutes) after the electrical injury. A decrease in blood flow indicates thrombus formation.

-

Efficacy Assessment: The primary endpoint is the time to occlusion or the incidence of occlusion within the monitoring period. The dose-response relationship is determined, and the ED50 (the dose required to prevent occlusion in 50% of the animals) is calculated.

-

Thrombus Weight (Optional): At the end of the experiment, the thrombosed arterial segment can be excised, and the thrombus can be isolated and weighed.

Thread-induced Vena Cava Venous Thrombosis Model in Rabbits

This model evaluates the efficacy of antithrombotic agents in a venous thrombosis setting.

Materials:

-

Male New Zealand White rabbits (2.5-3.5 kg).

-

Anesthetics.

-

Surgical instruments.

-

Cotton thread.

-

This compound formulation for intravenous administration.

Procedure:

-

Anesthesia and Surgical Preparation: Anesthetize the rabbit and expose the inferior vena cava through a midline abdominal incision.

-

Drug Administration: Administer this compound or vehicle intravenously.

-

Induction of Thrombosis: Isolate a segment of the vena cava and introduce a cotton thread into the lumen. The presence of the foreign body and the resulting stasis induce thrombus formation.

-

Incubation: Ligate the venous segment and allow the thrombus to form over a specific period (e.g., 2 hours).

-

Thrombus Isolation and Measurement: At the end of the incubation period, excise the ligated segment of the vena cava. Open the segment longitudinally and carefully remove the thrombus.

-

Efficacy Assessment: The primary endpoint is the weight of the formed thrombus. A dose-dependent reduction in thrombus weight is used to calculate the ED50.

Conclusion

The comprehensive preclinical data strongly support the validation of Factor VIIa as the primary target of this compound. Its potent and selective inhibition of the TF:FVIIa complex, demonstrated through robust in vitro and in vivo models, establishes a clear mechanism for its antithrombotic effects. The detailed experimental protocols provided herein offer a framework for the continued investigation and development of FVIIa inhibitors as a promising therapeutic strategy for a range of thrombotic disorders.

References

Methodological & Application

Application Notes and Protocols for BMS-593214: In Vitro Evaluation

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-593214 is a potent and selective, active site-directed inhibitor of Factor VIIa (FVIIa).[1][2] As a critical enzyme in the extrinsic pathway of the blood coagulation cascade, FVIIa, in complex with Tissue Factor (TF), initiates a series of events leading to thrombin generation and fibrin clot formation.[2][3] Inhibition of FVIIa is a promising therapeutic strategy for the prevention and treatment of thrombotic diseases.[2][3]

These application notes provide detailed protocols for the in vitro characterization of this compound, focusing on its inhibitory activity against FVIIa and its effect on plasma coagulation.

Mechanism of Action

This compound exhibits a dual mechanism of inhibition:

-

Direct, competitive inhibition of human FVIIa: It directly binds to the active site of FVIIa, competing with small peptide substrates.[2][3]

-

Non-competitive inhibition of Factor X (FX) activation: It inhibits the activation of the physiological substrate FX by the TF/FVIIa complex in a non-competitive manner.[2][3]

Quantitative Data Summary

The inhibitory potency of this compound against human FVIIa has been determined in enzymatic assays.[2][3]

| Parameter | Value (nM) | Assay Type | Description | Reference |

| K_i | 5 | Enzymatic (Tripeptide Substrate) | Inhibition constant for the direct, competitive inhibition of human FVIIa. | [2][3] |

| K_i | 9.3 | Enzymatic (FX Activation) | Inhibition constant for the non-competitive inhibition of TF/FVIIa-mediated activation of Factor X. | [2][3] |

Signaling Pathway and Inhibition Logic

The following diagram illustrates the extrinsic coagulation pathway and the points of inhibition by this compound.

Experimental Protocols

FVIIa Chromogenic Activity Assay (for IC50/Ki Determination)

This protocol describes a method to determine the inhibitory potency of this compound on the amidolytic activity of FVIIa using a chromogenic substrate.

Principle:

The assay measures the ability of FVIIa to cleave a synthetic chromogenic substrate, releasing a colored product (p-nitroaniline, pNA), which can be quantified by measuring the absorbance at 405 nm. The rate of color development is proportional to FVIIa activity. In the presence of an inhibitor like this compound, this rate will decrease.

Materials:

-

Human Recombinant Factor VIIa

-

Recombinant soluble Tissue Factor (sTF)

-

Chromogenic FVIIa substrate (e.g., Chromozym t-PA)

-

Assay Buffer: 50 mM HEPES, 100 mM NaCl, 5 mM CaCl₂, 0.1% BSA, pH 7.4

-

This compound stock solution (in DMSO)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Protocol Workflow:

Detailed Method:

-

Prepare Reagents:

-

Prepare a serial dilution of this compound in assay buffer. Ensure the final DMSO concentration is consistent across all wells and typically below 1%.

-

Prepare a working solution of FVIIa and sTF in assay buffer. A typical concentration for the FVIIa/sTF complex is around 5 nM FVIIa and 25 nM sTF.

-

-

Assay Procedure:

-

To the wells of a 96-well microplate, add 10 µL of each this compound dilution or vehicle control (for 100% activity).

-

Add 70 µL of assay buffer.

-

Add 10 µL of the FVIIa/sTF working solution to each well.

-

Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding 10 µL of the chromogenic substrate (final concentration should be at or near its K_m value).

-

Immediately place the plate in a microplate reader and measure the change in absorbance at 405 nm over time (kinetic mode) for 10-20 minutes at 37°C.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

-

Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

For competitive inhibitors, the inhibition constant (K_i) can be calculated from the IC50 value using the Cheng-Prusoff equation: K_i = IC50 / (1 + [S]/K_m) Where [S] is the substrate concentration and K_m is the Michaelis-Menten constant of the substrate for FVIIa.

-

Prothrombin Time (PT) Assay

This assay measures the effect of this compound on the clotting time of plasma, which reflects the integrity of the extrinsic and common coagulation pathways.

Principle:

The PT assay measures the time it takes for a clot to form in a plasma sample after the addition of thromboplastin (a source of tissue factor and phospholipids) and calcium. An inhibitor of FVIIa will prolong the clotting time.

Materials:

-

Citrated human plasma

-

PT reagent (thromboplastin and calcium chloride)

-

This compound stock solution (in DMSO)

-

Coagulometer

Protocol Workflow:

Detailed Method:

-

Prepare Reagents:

-

Prepare a serial dilution of this compound in a suitable buffer.

-

Pre-warm the citrated human plasma and the PT reagent to 37°C.

-

-

Assay Procedure:

-

In a coagulometer cuvette, mix 50 µL of human plasma with 5-10 µL of the this compound dilution or vehicle control.

-

Incubate the mixture at 37°C for a defined period (e.g., 3 minutes).

-

Initiate clotting by adding 100 µL of the pre-warmed PT reagent.

-

The coagulometer will automatically measure the time to clot formation in seconds.

-

-

Data Analysis:

-

Plot the clotting time (in seconds) against the concentration of this compound.

-

Determine the concentration of this compound required to double the baseline clotting time (EC2x), which is a common metric for anticoagulant potency in this assay.

-

Conclusion

The provided protocols offer a robust framework for the in vitro characterization of this compound and other FVIIa inhibitors. By utilizing these enzymatic and plasma-based assays, researchers can accurately determine the inhibitory potency and anticoagulant effects of test compounds, facilitating their development as potential antithrombotic agents.

References

Application Notes and Protocols for BMS-593214 in Animal Models of Thrombosis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of BMS-593214, a potent and selective active-site inhibitor of Factor VIIa (FVIIa), in preclinical animal models of thrombosis. The information is compiled from published studies to guide researchers in designing and executing their own experiments.

Introduction

This compound is a small molecule, active-site directed inhibitor of Factor VIIa (FVIIa). The complex of FVIIa with tissue factor (TF) is the primary initiator of the extrinsic pathway of blood coagulation, playing a critical role in the pathogenesis of thrombosis.[1] By inhibiting FVIIa, this compound effectively blocks the initiation of the coagulation cascade, thereby preventing the formation of thrombi. Preclinical studies have demonstrated its efficacy in both arterial and venous thrombosis models, with a favorable safety profile regarding bleeding time.[1]

Mechanism of Action: Inhibition of the Extrinsic Coagulation Pathway

This compound exerts its antithrombotic effect by directly binding to the active site of FVIIa, preventing it from activating its downstream targets, Factor X (FX) and Factor IX (FIX). This action effectively halts the amplification of the coagulation cascade, leading to a reduction in thrombin generation and subsequent fibrin clot formation.

Caption: Inhibition of the TF-FVIIa complex by this compound.

Quantitative Data Summary

The antithrombotic efficacy of this compound has been quantified in rabbit models of arterial and venous thrombosis. The following table summarizes the key findings from these studies.

| Animal Model | Thrombosis Type | Study Design | Efficacy Endpoint | ED50 (mg/kg, i.v.) | Reference |

| Rabbit | Arterial (Electrically-induced carotid artery thrombosis) | Prevention | 50% reduction in thrombus formation | 1.1 | [1] |

| Rabbit | Arterial (Electrically-induced carotid artery thrombosis) | Treatment | 50% reduction in thrombus formation | 2.5 | [1] |

| Rabbit | Venous (Thread-induced vena cava thrombosis) | Prevention | 50% reduction in thrombus weight | 3.1 | [1] |

| Rabbit | Venous (Thread-induced vena cava thrombosis) | Treatment | 50% reduction in thrombus weight | 2.8 | [1] |

Note: ED50 represents the dose required to achieve 50% of the maximal effect.

Experimental Protocols

The following are detailed protocols for the key animal models used to evaluate the efficacy of this compound. These protocols are based on established methodologies and the information available from published studies.

Electrically-Induced Carotid Artery Thrombosis (AT) Model in Rabbits

This model simulates arterial thrombosis initiated by endothelial injury.

Materials:

-

Male New Zealand White rabbits (2.5-3.5 kg)

-

Anesthetic (e.g., ketamine/xylazine cocktail)

-

Surgical instruments for vessel isolation

-

Electromagnetic flow probe

-

Constant current stimulator

-

This compound solution for intravenous administration

-

Vehicle control solution

-

Heparinized saline

Procedure:

-

Anesthesia and Surgical Preparation:

-

Anesthetize the rabbit and maintain a surgical plane of anesthesia throughout the procedure.

-

Make a midline cervical incision to expose the right common carotid artery.

-

Carefully dissect the artery free from surrounding tissues.

-

Place an electromagnetic flow probe around the artery to monitor blood flow.

-

-

Thrombus Induction:

-

Introduce a stimulating electrode into the arterial lumen or apply it to the external surface of the artery.

-

Apply a constant anodal direct current (e.g., 150 µA) for a specified duration (e.g., 90 minutes) to induce endothelial injury and subsequent thrombus formation.

-

Monitor carotid artery blood flow continuously. A decrease in blood flow indicates thrombus formation.

-

-

Drug Administration:

-

Prevention Protocol: Administer this compound or vehicle as an intravenous bolus followed by a continuous infusion, starting before the initiation of the electrical stimulus.

-

Treatment Protocol: Administer this compound or vehicle after a stable thrombus has formed (indicated by a significant reduction in blood flow).

-

-

Endpoint Measurement:

-